molecular formula C18H22F3N3O2 B12869443 (4S,4'S)-2,2'-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Cat. No.: B12869443
M. Wt: 369.4 g/mol
InChI Key: GFSOVAFKSIVRFG-HUUCEWRRSA-N
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Description

(4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and two dihydrooxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the trifluoromethyl group through a nucleophilic substitution reaction. The dihydrooxazole rings can be synthesized separately and then attached to the pyridine ring through a series of condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The trifluoromethyl group and dihydrooxazole rings can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be used to study the effects of trifluoromethyl and dihydrooxazole groups on biological systems. It can serve as a model compound for understanding the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, (4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) may be investigated for its potential therapeutic properties. Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as improved thermal stability or enhanced chemical resistance. It can also be used as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group and dihydrooxazole rings may play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with trifluoromethyl groups and dihydrooxazole rings. Examples include:

  • 2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-methyl-4,5-dihydrooxazole)
  • 2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-ethyl-4,5-dihydrooxazole)

Uniqueness

What sets (4S,4’S)-2,2’-(4-(Trifluoromethyl)pyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) apart is its specific combination of functional groups and stereochemistry. The presence of the trifluoromethyl group can enhance the compound’s stability and lipophilicity, while the dihydrooxazole rings contribute to its overall reactivity and potential for forming hydrogen bonds.

Properties

Molecular Formula

C18H22F3N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H22F3N3O2/c1-9(2)14-7-25-16(23-14)12-5-11(18(19,20)21)6-13(22-12)17-24-15(8-26-17)10(3)4/h5-6,9-10,14-15H,7-8H2,1-4H3/t14-,15-/m1/s1

InChI Key

GFSOVAFKSIVRFG-HUUCEWRRSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)C)C(F)(F)F

Canonical SMILES

CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)C(F)(F)F

Origin of Product

United States

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